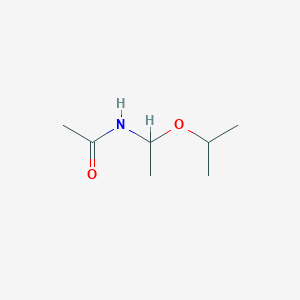

N-(1-Isopropoxyethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetamide derivatives, including compounds similar to N-(1-Isopropoxyethyl)acetamide, are of significant interest in various fields of chemistry due to their versatile properties and applications. These compounds are often studied for their synthesis methods, molecular structures, chemical reactions, physical and chemical properties.

Synthesis Analysis

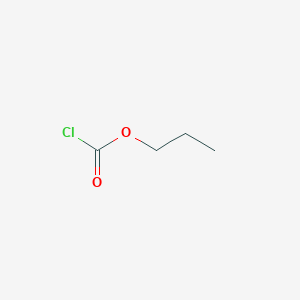

The synthesis of acetamide derivatives typically involves multi-step chemical reactions including acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the desired compound (Zhou & Shu, 2002).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray diffraction and NMR spectroscopy, reveals the configuration and spatial arrangement of atoms within the molecule. Studies have investigated the structure of acetamide derivatives, providing insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical behavior (Kimura & Aoki, 1953).

Chemical Reactions and Properties

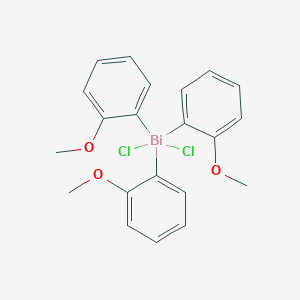

Acetamide derivatives undergo various chemical reactions, such as silylation, that modify their structure and enhance their reactivity or stability. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of new compounds with distinct properties, investigated through NMR, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).

Physical Properties Analysis

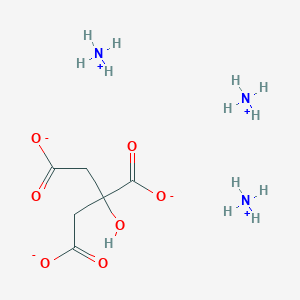

The physical properties of acetamide derivatives, such as melting and boiling points, solubility, and crystalline structure, are essential for their application in various domains. These properties are influenced by the molecular structure and can be determined using techniques like electron diffraction and crystallography (Matias, Jeffrey, & Ruble, 1988).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the functional application of acetamide derivatives. Studies often focus on understanding these properties through experimental and computational methods to predict the behavior of these compounds in chemical processes (Pukhalskaya et al., 2010).

科学的研究の応用

Chemoselective Acetylation for Drug Synthesis

Research by Magadum and Yadav (2018) demonstrates the use of chemoselective acetylation in synthesizing intermediates for antimalarial drugs. This process, facilitated by immobilized lipase, underscores the significance of specific acyl donors and reaction conditions for achieving desired products, highlighting a method for synthesizing compounds related to N-(1-Isopropoxyethyl)acetamide in drug development processes Magadum & Yadav, 2018.

Silylated Derivatives in Molecular Structure Analysis

The work of Nikonov et al. (2016) focuses on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, leading to structures with potential applications in material science and analytical chemistry. The structural elucidation of these derivatives provides insights into their chemical properties and potential uses Nikonov et al., 2016.

Muscarinic Agonist Activity

Pukhalskaya et al. (2010) synthesized substituted N-(silatran-1-ylmethyl)acetamides demonstrating partial muscarinic agonist activities. This research contributes to understanding the biological activity of N-(1-Isopropoxyethyl)acetamide derivatives and their potential in developing new therapeutic agents Pukhalskaya et al., 2010.

Anticancer and Anti-inflammatory Properties

Studies on N-acetyldopamine derivatives from Periostracum Cicadae by Yang et al. (2015) explore the medicinal properties of compounds structurally related to N-(1-Isopropoxyethyl)acetamide, revealing their potential in traditional Chinese medicine for treating various conditions Yang et al., 2015.

Synthesis and Structural Analysis for Material Science

Karmakar et al. (2007) and other studies provide insights into the synthesis and structural aspects of acetamide derivatives with implications for material science, highlighting their utility in forming gels, salts, and inclusion compounds with unique physical properties Karmakar et al., 2007.

Safety And Hazards

N-(1-Isopropoxyethyl)acetamide is classified as a combustible liquid . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

将来の方向性

特性

IUPAC Name |

N-(1-propan-2-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(4)8-6(3)9/h5,7H,1-4H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLTXLDRDSMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557390 |

Source

|

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Isopropoxyethyl)acetamide | |

CAS RN |

115910-75-3 |

Source

|

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)